molecular formula C17H19NO5S B359005 4-[(4-butoxyphenyl)sulfonylamino]benzoic Acid CAS No. 313960-66-6

4-[(4-butoxyphenyl)sulfonylamino]benzoic Acid

Cat. No.: B359005
CAS No.: 313960-66-6
M. Wt: 349.4g/mol
InChI Key: BXSBETBXZHTRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-butoxyphenyl)sulfonylamino]benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoic acid moiety linked to a butoxyphenyl group through a sulfonylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-butoxyphenyl)sulfonylamino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-butoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-butoxyphenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinyl or sulfide derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(4-butoxyphenyl)sulfonylamino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-butoxyphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. This makes the compound useful in studying enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfonylamino]benzoic acid
  • 4-[(4-methoxyphenyl)sulfonylamino]benzoic acid
  • 4-[(4-fluorophenyl)sulfonylamino]benzoic acid

Uniqueness

4-[(4-butoxyphenyl)sulfonylamino]benzoic acid is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interactions with biological targets. This distinguishes it from other similar compounds that may have different substituents on the aromatic ring.

Properties

IUPAC Name

4-[(4-butoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-2-3-12-23-15-8-10-16(11-9-15)24(21,22)18-14-6-4-13(5-7-14)17(19)20/h4-11,18H,2-3,12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSBETBXZHTRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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